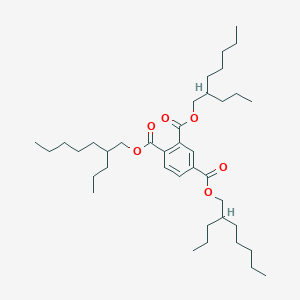
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a chemical compound with the molecular formula C26H50O10 It is an ester derived from decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate typically involves the esterification of decanedioic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate has several applications in scientific research:
作用機序
The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .
類似化合物との比較
Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has different alkyl groups attached to the ester functional groups.
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate: Another similar compound with a different central acid moiety.
Uniqueness
Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry .
特性
CAS番号 |
399023-92-8 |
|---|---|
分子式 |
C26H50O10 |
分子量 |
522.7 g/mol |
IUPAC名 |
bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate |
InChI |
InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3 |
InChIキー |
PGMRDSQCFZZACJ-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)


![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)


![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)


![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
